3-Amino-2-chloro-4H-1-benzothiopyran-4-one
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Overview
Description
3-Amino-2-chloro-4H-1-benzothiopyran-4-one is a heterocyclic compound that belongs to the benzothiopyran family These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chloro-4H-1-benzothiopyran-4-one can be achieved through several methods. One common approach involves the cyclization of 2-thiobenzoylacetonitrile treated with a strong acid . Another method includes the reduction of 2-nitrobenzothiopyranones with sodium dithionite . Additionally, the substitution of a 2-methylthio group with a nitrogen substituent has been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes refluxing in isopropanol for extended periods (up to 36 hours) to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-chloro-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The chloro group can be substituted with different nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium dithionite is frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzothiopyran derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
3-Amino-2-chloro-4H-1-benzothiopyran-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant anticancer, antifungal, and antitubercular activities.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-chloro-4H-1-benzothiopyran-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-1-benzothiopyran-4-one: Similar structure but lacks the chloro substituent.
3-Amino-4H-1-benzothiopyran-4-one: Similar structure but lacks the chloro substituent.
2-Chloro-4H-1-benzothiopyran-4-one: Similar structure but lacks the amino substituent.
Uniqueness
The presence of both amino and chloro groups in 3-Amino-2-chloro-4H-1-benzothiopyran-4-one makes it unique compared to its analogs. This combination enhances its reactivity and potential for diverse biological activities, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
61423-69-6 |
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Molecular Formula |
C9H6ClNOS |
Molecular Weight |
211.67 g/mol |
IUPAC Name |
3-amino-2-chlorothiochromen-4-one |
InChI |
InChI=1S/C9H6ClNOS/c10-9-7(11)8(12)5-3-1-2-4-6(5)13-9/h1-4H,11H2 |
InChI Key |
FZVGCSZFFBDTHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(S2)Cl)N |
Origin of Product |
United States |
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